L-365,260: A Technical Guide to its Mechanism of Action as a Selective CCK2 Receptor Antagonist
L-365,260: A Technical Guide to its Mechanism of Action as a Selective CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin type 2 (CCK2) receptor, also known as the gastrin receptor. This document details its binding affinity, functional antagonism, and the underlying signaling pathways. Furthermore, it provides detailed experimental protocols for key assays used to characterize this compound.
Core Mechanism of Action: Selective and Competitive Antagonism of the CCK2 Receptor
L-365,260 exerts its pharmacological effects through its high-affinity, selective, and competitive binding to the CCK2 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) primarily found in the brain and the gastrointestinal tract. The natural ligands for the CCK2 receptor are the peptide hormones cholecystokinin (CCK) and gastrin. By competitively blocking the binding of these endogenous ligands, L-365,260 inhibits their downstream physiological effects.
The selectivity of L-365,260 for the CCK2 receptor over the CCK1 receptor is a key feature of its pharmacological profile. This selectivity allows for the targeted investigation and modulation of physiological processes mediated by the CCK2 receptor, such as gastric acid secretion and certain central nervous system functions, with minimal off-target effects on CCK1 receptor-mediated pathways like pancreatic enzyme secretion and gallbladder contraction.
Quantitative Pharmacological Data
The affinity and potency of L-365,260 have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Receptor Binding Affinity of L-365,260
| Receptor | Species/Tissue | Radioligand | Parameter | Value (nM) | Reference |
| CCK2 (Gastrin) | Guinea Pig Stomach | [¹²⁵I]Gastrin | Ki | 1.9 | [1] |
| CCK2 | Guinea Pig Brain | [¹²⁵I]CCK-8 | Ki | 2.0 | [1] |
| CCK2 | Human (transfected cells) | [³H]L-365,260 | IC50 | ~10 | [2] |
| CCK1 | Guinea Pig Pancreas | [¹²⁵I]CCK-8 | IC50 | 280 | [3] |
| CCK2 | Dog Brain | Not Specified | IC50 | 20-40 | [1] |
Table 2: In Vivo Potency of L-365,260 in Inhibiting Gastrin-Stimulated Gastric Acid Secretion
| Species | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Mouse | Oral | 0.03 | [1] |
| Rat | Oral | 0.9 | [1] |
| Guinea Pig | Oral | 5.1 | [1] |
| Rat | Intravenous | 12.6 (basal acid secretion) | [3] |
| Human | Oral | 50 mg dose produced 50% inhibition | [4] |
Signaling Pathways
The CCK2 receptor primarily couples to the Gq family of G-proteins.[5][6] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). L-365,260, as a competitive antagonist, blocks the initiation of this signaling cascade by preventing agonist binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of L-365,260.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of L-365,260 for the CCK2 receptor.
Materials:
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Tissue source rich in CCK2 receptors (e.g., guinea pig brain cortex or stomach).
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Radioligand: [³H]L-365,260 or ¹²⁵I-labeled gastrin.
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L-365,260 (unlabeled).
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Homogenization buffer: 50 mM Tris-HCl, pH 7.4.
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Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
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Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation fluid and counter.
Procedure:
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Membrane Preparation:
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Homogenize minced tissue in ice-cold homogenization buffer using a Polytron homogenizer.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
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Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
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Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
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Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
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In a 96-well plate, add in the following order:
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Assay buffer.
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Varying concentrations of unlabeled L-365,260.
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A fixed concentration of radioligand (typically at or near its Kd).
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Membrane preparation.
-
-
For total binding, omit the unlabeled L-365,260. For non-specific binding, include a high concentration of an unlabeled CCK2 receptor ligand (e.g., 1 µM gastrin).
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Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Separation and Counting:
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Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of L-365,260 to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats
Objective: To determine the in vivo potency (ED50) of L-365,260 in antagonizing gastrin-induced gastric acid secretion.
Materials:
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Male Sprague-Dawley or Wistar rats (200-250 g).
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Urethane for anesthesia.
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Pentagastrin.
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L-365,260.
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Saline solution.
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Surgical instruments for pylorus ligation.
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pH meter and titration equipment (0.01 N NaOH).
Procedure:
-
Animal Preparation:
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Fast the rats for 18-24 hours with free access to water.
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Anesthetize the rats with urethane.
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Perform a midline laparotomy and ligate the pylorus.
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A catheter can be inserted into the stomach through the esophagus or a fistula for sample collection.
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-
Drug Administration:
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Administer L-365,260 or vehicle (e.g., orally or intravenously) at various doses to different groups of rats.
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After a set time (e.g., 30-60 minutes), administer a stimulatory dose of pentagastrin (e.g., subcutaneously or via intravenous infusion).
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-
Gastric Juice Collection:
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Collect gastric juice for a defined period (e.g., 1-2 hours) after pentagastrin administration.
-
-
Analysis of Gastric Secretion:
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Measure the volume of the collected gastric juice.
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Determine the acid concentration by titrating an aliquot with 0.01 N NaOH to a pH of 7.0.
-
Calculate the total acid output (volume x concentration).
-
-
Data Analysis:
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Calculate the percentage inhibition of acid output for each dose of L-365,260 compared to the vehicle-treated control group.
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Plot the percentage inhibition against the log dose of L-365,260 and determine the ED50 value.
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Experimental and Logical Workflow Visualization
The characterization of a selective receptor antagonist like L-365,260 follows a logical progression from in vitro to in vivo studies.
Conclusion
L-365,260 is a well-characterized, potent, and selective antagonist of the CCK2 receptor. Its mechanism of action is centered on the competitive blockade of gastrin and CCK binding, leading to the inhibition of Gq-mediated signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or investigating the role of the CCK2 receptor in health and disease.
References
- 1. L-365,260, a potent CCK-B/gastrin receptor antagonist, suppresses gastric acid secretion induced by histamine and bethanechol as well as pentagastrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
